molecular formula C17H14ClN3O4 B2921471 4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine CAS No. 866150-99-4

4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B2921471
M. Wt: 359.77
InChI Key: HNAMPCGTHAYXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine (4-CPDN) is an organic compound with a wide range of applications in scientific research. It has been used in various fields, such as chemistry, biochemistry, pharmacology, and medicine. 4-CPDN is a highly versatile compound that can be used for a variety of purposes, including synthesis and research. Its versatility and versatility make it an ideal choice for a wide range of scientific experiments.

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

1,2,3,6-Tetrahydropyridines, including derivatives related to the specified compound, have been synthesized and evaluated for potential anti-inflammatory and analgesic activities. These compounds have shown a range of biological activities, indicating their potential as leads for developing new therapeutic agents (Rao et al., 1995).

Calcium Channel Antagonism

Studies on 1,4-dihydropyridine derivatives, structurally similar to the specified compound, have demonstrated their role as calcium channel antagonists. The crystal structures and pharmacological activities of these derivatives indicate their potential in modulating calcium channel functions, which is crucial for developing cardiovascular drugs (Fossheim et al., 1982).

Antimicrobial Activity

The synthesis of new pyrimidines and condensed pyrimidines derived from 4-(4-chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine has been explored, showing significant antimicrobial activity against a range of bacteria. This research highlights the compound's utility in developing new antimicrobial agents (Abdelghani et al., 2017).

Structural Analysis and Molecular Interactions

The crystal and molecular structures of derivatives related to 4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine have been determined, providing insights into their conformational dynamics and intermolecular interactions. These studies are fundamental for understanding the compound's reactivity and potential applications in material science and pharmaceutical development (Vimalraj & Pandiarajan, 2010).

Electrophilic and Nucleophilic Properties

Research into the electrophilic and nucleophilic characteristics of alpha-nitro ketone derivatives, akin to the structure of interest, has opened new pathways for synthesizing complex organic molecules. These properties are exploited in creating potent anticonvulsant agents and probing nicotinic receptor interactions, demonstrating the compound's versatility in organic synthesis and medicinal chemistry (Zhang, Tomizawa, & Casida, 2004).

properties

IUPAC Name

4-(4-chlorophenyl)-1-(2,6-dinitrophenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-14-6-4-12(5-7-14)13-8-10-19(11-9-13)17-15(20(22)23)2-1-3-16(17)21(24)25/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAMPCGTHAYXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine

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